molecular formula C8H9N5 B2686190 1-benzyl-1H-tetrazol-5-amine CAS No. 31694-90-3

1-benzyl-1H-tetrazol-5-amine

Cat. No.: B2686190
CAS No.: 31694-90-3
M. Wt: 175.195
InChI Key: CGGBUAWMFFPBOD-UHFFFAOYSA-N
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Description

1-Benzyl-1H-tetrazol-5-amine is a derivative of tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique structural and electronic properties .

Scientific Research Applications

Future Directions

While specific future directions for 1-benzyl-1H-tetrazol-5-amine are not mentioned in the retrieved papers, tetrazoles and their derivatives have been widely popularized in energetic materials, especially in gun propellant application areas . Recently, bis-tetrazole compounds have attracted increasing focus for their various outstanding features, such as a high nitrogen content, insensitivity, and high thermal stability .

Chemical Reactions Analysis

1-Benzyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Benzyl-1H-tetrazol-5-amine can be compared with other tetrazole derivatives, such as:

Properties

IUPAC Name

1-benzyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-8-10-11-12-13(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGBUAWMFFPBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902984
Record name NoName_3562
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31694-90-3
Record name 1-benzyl-1H-1,2,3,4-tetrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the general procedure of Example 2 only substituting an appropriate amount of benzyl chloride for 1-bromodecane, 5-amino-2-benzyltetrazole and 5-amino-1-benzyltetrazole were obtained.
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